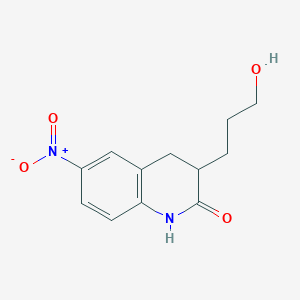
3-(3-Hydroxypropyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Hydroxypropyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one is a chemical compound that belongs to the quinolinone family This compound is characterized by the presence of a hydroxypropyl group at the third position and a nitro group at the sixth position of the quinolinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the nitration of a quinolinone precursor followed by the introduction of the hydroxypropyl group through a substitution reaction. The reaction conditions often require the use of strong acids for nitration and bases for the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Hydroxypropyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxypropyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Substitution reactions may require the use of alkyl halides and strong bases like sodium hydride.
Major Products
Oxidation: Formation of 3-(3-Oxopropyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one.
Reduction: Formation of 3-(3-Hydroxypropyl)-6-amino-3,4-dihydroquinolin-2(1H)-one.
Substitution: Formation of various substituted quinolinone derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-(3-Hydroxypropyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-Hydroxypropyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxypropyl group may enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione: Exhibits significant cytotoxicity in various cell lines.
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent activities against fibroblast growth factor receptors.
Uniqueness
3-(3-Hydroxypropyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern on the quinolinone ring, which imparts distinct chemical and biological properties. Its combination of a hydroxypropyl group and a nitro group makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
651315-51-4 |
|---|---|
Formule moléculaire |
C12H14N2O4 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
3-(3-hydroxypropyl)-6-nitro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14N2O4/c15-5-1-2-8-6-9-7-10(14(17)18)3-4-11(9)13-12(8)16/h3-4,7-8,15H,1-2,5-6H2,(H,13,16) |
Clé InChI |
MNHKAPGSFZNIBB-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)NC2=C1C=C(C=C2)[N+](=O)[O-])CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


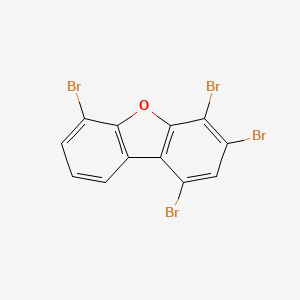
![5-Acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B12588688.png)
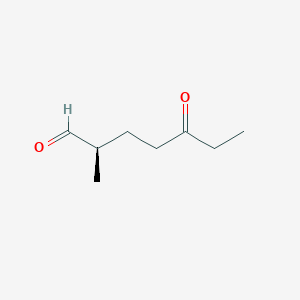
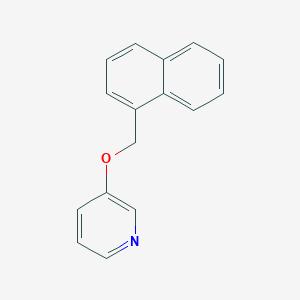

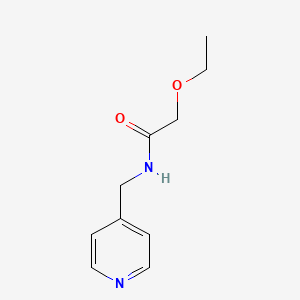
![Pyrrolidine, 1-[[6-(cyclohexylmethyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12588704.png)


![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(4,4-dibromobutyl)stannane](/img/structure/B12588731.png)
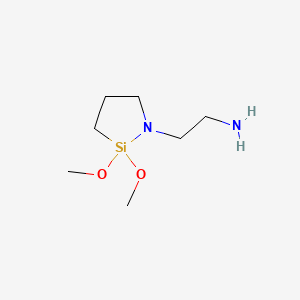
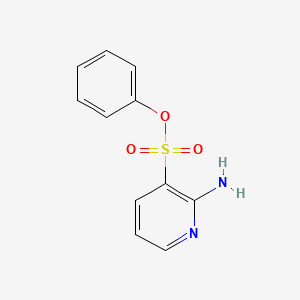

![4-[({3-Ethyl-4'-({[(2R)-heptan-2-yl]oxy}carbonyl)-2'-[(2R)-hexan-2-yl][1,1'-biphenyl]-4-yl}oxy)carbonyl]benzoate](/img/structure/B12588754.png)
